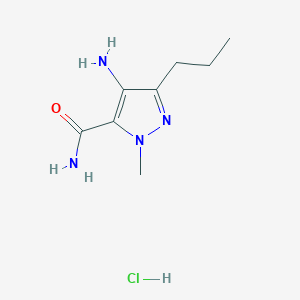

Chlorhydrate de 4-amino-1-méthyl-3-propyl-1H-pyrazole-5-carboxamide

Vue d'ensemble

Description

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is a chemical compound with the molecular formula C8H15ClN4O. It is a hydrochloride salt of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is a multi-substituted pyrazolecarboxamide. This compound is known for its role as an impurity in the synthesis of Sildenafil, a well-known medication used to treat erectile dysfunction .

Applications De Recherche Scientifique

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.

Biology: It serves as a tool for studying enzyme inhibition, particularly phosphodiesterase 1 inhibition.

Medicine: It is an impurity in the synthesis of Sildenafil, which is used to treat erectile dysfunction.

Industry: It is used in the production of other pyrazole derivatives and related compounds.

Mécanisme D'action

Target of Action

It is noted that this compound is a key intermediate in the synthesis of sildenafil , which is a well-known phosphodiesterase type 5 (PDE5) inhibitor. Therefore, it is plausible that the compound may interact with similar targets.

Mode of Action

The specific mode of action of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is not directly available from the search results. Given its role as an intermediate in the synthesis of Sildenafil, it may be involved in inhibiting the PDE5 enzyme, thereby increasing the levels of cyclic guanosine monophosphate (cGMP). This leads to smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The compound likely affects the nitric oxide/cGMP pathway, given its association with Sildenafil. In this pathway, nitric oxide activates the enzyme guanylate cyclase, which increases the level of cGMP. The cGMP then leads to smooth muscle relaxation in blood vessels .

Result of Action

The compound has been reported to have antibacterial properties, with good bactericidal effects on both Gram-positive and Gram-negative bacteria . This suggests that it could potentially be used in the development of new antibiotics.

Action Environment

The compound is generally stable under heating conditions and is soluble in water and organic solvents such as methanol and ethanol . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

As a key intermediate in the synthesis of Sildenafil , it may interact with various enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions would be highly dependent on the specific conditions and steps of the synthesis.

Cellular Effects

It has been reported to have antibacterial properties, showing good bactericidal effects against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

As a key intermediate in the synthesis of Sildenafil , its effects at the molecular level would likely be related to its role in this synthesis process.

Temporal Effects in Laboratory Settings

It is generally stable under heating conditions .

Metabolic Pathways

As a key intermediate in the synthesis of Sildenafil , it may be involved in various metabolic pathways during this synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride typically involves multiple steps. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide Hydrochloride

- 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:1)

Uniqueness

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its role as an impurity in the synthesis of Sildenafil and its potential as a phosphodiesterase 1 inhibitor further distinguish it from other similar compounds .

Propriétés

IUPAC Name |

4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAOVUDRQJPVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436908 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688656-88-3, 247584-10-7 | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247584-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)